![molecular formula C15H18F2N2O3 B2500133 N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1448052-72-9](/img/structure/B2500133.png)

N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

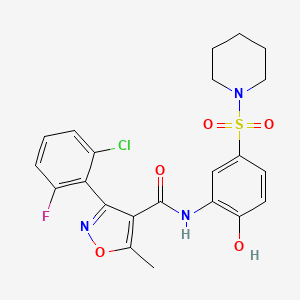

The compound “N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” belongs to a class of organic compounds known as spiro compounds. Spiro compounds are characterized by their unique structure, where two or more rings are connected by a single atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by its spiro[5.5]undecane core, with a difluorophenyl group and a carboxamide group attached. The exact structure and conformation would depend on the specific arrangement of these groups .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl and carboxamide groups could impact its polarity, solubility, and reactivity .科学的研究の応用

Synthesis and Chemical Properties

Prins Cascade Cyclization : The synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, a key structural component in N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, is achieved through a novel Prins cascade process. This process couples aldehydes with specific sulfonamides, marking the first synthesis of spiromorpholinotetrahydropyran derivatives via a Prins bicyclization (Reddy et al., 2014).

Synthesis of N-Protected Amino Acid Esters : Another significant application is the synthesis of N-protected amino acid-ASUD esters using a novel reagent, which has shown utility in peptide synthesis. This process preserves the enantiomeric purity of amino acids and offers a stable and efficient alternative to previous methods (Rao et al., 2016).

Applications in Drug Development

Antibacterial Agents : Spirocyclic derivatives of ciprofloxacin, incorporating 1-oxa-9-azaspiro[5.5]undecane, have been explored as antibacterial agents. These compounds demonstrated activity against specific bacterial strains, showcasing the potential of spirocyclic compounds in developing new antibacterial drugs (Lukin et al., 2022).

Chiral Separation and Pharmaceutical Applications : The chiral separation of spirocyclic compounds and their potential applications in the pharmaceutical industry, either as active pharmaceutical ingredients or as catalysts in synthesizing active enantiomers, highlight their versatility and significance in drug development (Liang et al., 2008).

Applications in Material Science

Crystal Structure and Thermodynamic Properties : The study of the crystal structure, thermodynamic properties, and detailed quantum chemical computations of certain 1,5-dioxaspiro[5.5] derivatives offers insights into their potential applications in material science and molecular engineering (Zeng et al., 2021).

Microwave-Assisted Synthesis : The application of microwave-assisted synthesis for N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds demonstrates a rapid and efficient method for producing compounds with potential antiviral activity, emphasizing the role of these compounds in medicinal chemistry (Göktaş et al., 2012).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N2O3/c16-11-2-1-3-12(17)13(11)18-14(20)19-6-9-22-15(10-19)4-7-21-8-5-15/h1-3H,4-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWJCZIFGPJLNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CN(CCO2)C(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)

![4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile](/img/structure/B2500053.png)

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)

![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)

![3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2500064.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)

![5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione](/img/structure/B2500072.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2500073.png)